



A Structural and Mechanistic Analysis of the LY3509754-IL-17A Interaction

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Compound of Interest		
Compound Name:	LY3509754	
Cat. No.:	B10828461	Get Quote

This technical guide provides an in-depth analysis of the small molecule inhibitor **LY3509754** and its interaction with the pro-inflammatory cytokine Interleukin-17A (IL-17A). The document is intended for researchers, scientists, and professionals in the field of drug development and immunology. It details the binding characteristics of **LY3509754**, the IL-17A signaling pathway it inhibits, and the experimental methodologies used to characterize such interactions.

LY3509754 is a potent, selective, and orally bioavailable small molecule inhibitor of IL-17A.[1] It was developed to block the pro-inflammatory signaling mediated by IL-17A, which is implicated in various autoimmune diseases, including psoriasis.[2][3] Despite showing strong target engagement, its clinical development was halted in Phase 1 due to adverse effects, specifically drug-induced liver injury.[3][4][5] Nevertheless, the study of **LY3509754** and its analogs provides valuable insights into the small-molecule inhibition of cytokine-receptor interactions.

Quantitative Data Summary

LY3509754 demonstrates high-affinity binding to IL-17A and potent inhibition of its downstream signaling. The key quantitative metrics are summarized in the table below.



Parameter	Value	Species/System	Reference
Binding Affinity (KD)	2.14 nM	Human IL-17A	[1]
IC50 (CXCL1/GROα Induction)	8.25 nM	Human Keratinocytes	[1]
IC50 (Plasma Protein Adjusted)	3.67 nM	Not Specified	[1]
IC50 (AlphaLISA Assay)	<9.45 nM	Biochemical Assay	[6][7]
IC50 (HT-29 Cells)	9.3 nM	HT-29 Cell Line	[6][7]
Pharmacokinetics (Tmax)	1.5 - 3.5 hours	Healthy Human Participants	[3][4]
Pharmacokinetics (Terminal Half-life)	11.4 - 19.1 hours	Healthy Human Participants	[3][4]

The IL-17A Signaling Pathway

Interleukin-17A is a homodimeric cytokine that plays a critical role in host defense against certain pathogens and in the pathophysiology of numerous autoimmune and inflammatory diseases.[8][9] The signaling cascade is initiated when IL-17A binds to its heterodimeric receptor complex, composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[9] [10][11] This binding event triggers a conformational change that facilitates the recruitment of the adaptor protein, Nuclear Factor-kB Activator 1 (Act1).[12]

Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase. This leads to the activation of the TAK1 kinase complex, subsequently activating two major downstream pathways: the Nuclear Factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, p38, and JNK).[8] The activation of these pathways culminates in the transcription and stabilization of messenger RNAs (mRNAs) for a host of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs), which drive inflammatory responses and tissue remodeling.[8][12] **LY3509754** exerts its

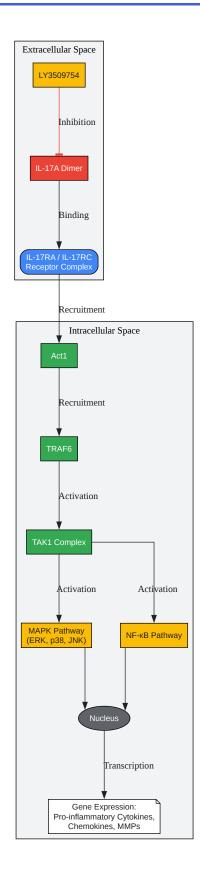






therapeutic effect by binding to IL-17A and preventing its interaction with the IL-17RA/RC receptor complex.[1]









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